1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound It features a dihydroisoquinoline moiety linked to a propanol chain, which is further substituted with a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an arylamine reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline structure.
Attachment of the Propanol Chain: The dihydroisoquinoline intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the propanol chain.
Introduction of the p-Tolyloxy Group: The final step involves the etherification of the propanol intermediate with p-tolyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized at the alcohol group to form a ketone.
Reduction: The dihydroisoquinoline ring can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(phenoxy)propan-2-ol hydrochloride
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
Uniqueness
Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride may exhibit unique pharmacological properties due to the presence of the p-tolyloxy group, which can influence its binding affinity and specificity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-15-6-8-19(9-7-15)22-14-18(21)13-20-11-10-16-4-2-3-5-17(16)12-20;/h2-9,18,21H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGESHLHWYPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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